molecular formula C15H26O2 B1173474 Decahydrodecaborate,potassiumsalt CAS No. 12447-89-1

Decahydrodecaborate,potassiumsalt

Cat. No.: B1173474
CAS No.: 12447-89-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and CAS Registry (12447-89-1)

The International Union of Pure and Applied Chemistry (IUPAC) designates K₂B₁₀H₁₀ as dipotassium closo-decahydrodecaborate(2−) . Its CAS Registry Number, 12447-89-1 , uniquely identifies the compound in chemical databases. The molecular formula K₂B₁₀H₁₀ reflects its anionic [B₁₀H₁₀]²⁻ core balanced by two potassium cations, though earlier sources occasionally misreported oxygen-containing variants (e.g., B₁₀H₁₀K₂O₃₀).

Property Value Source
CAS Registry Number 12447-89-1
Molecular Formula K₂B₁₀H₁₀
IUPAC Name Dipotassium closo-decahydrodecaborate(2−)

Synonyms: K₂B₁₀H₁₀, Potassium Decahydrodecaborate

Common synonyms include potassium decahydrodecaborate , dipotassium decaborate , and K₂[B₁₀H₁₀] . The term "closo" denotes its closed-cage structure, distinguishing it from nido (nest-like) or arachno (web-like) boranes.

Historical Context of Boron Hydride Cluster Development

The study of boron hydrides began with Alfred Stock’s pioneering work in the early 20th century, which established vacuum-line techniques for handling reactive boranes. Decaborane (B₁₀H₁₄), synthesized in 1948, provided the foundation for derivatizing anions like [B₁₀H₁₀]²⁻. William Lipscomb’s Nobel Prize-winning research on boron hydride bonding in the 1970s elucidated the three-center two-electron bonds that stabilize these clusters.

The development of Wade’s rules in 1971 further rationalized the electronic structures of boranes, predicting the stability of closo-[B₁₀H₁₀]²⁻ based on its 22 skeletal electrons. This theoretical framework enabled targeted syntheses of K₂B₁₀H₁₀ through metathesis reactions, such as treating decaborane with potassium hydride.

Significance in Inorganic and Materials Chemistry

K₂B₁₀H₁₀’s significance arises from its versatility:

  • Hydrogen Storage : The [B₁₀H₁₀]²⁻ cluster releases H₂ via thermal decomposition or hydrolysis, achieving hydrogen capacities up to 7.5 wt% under optimized conditions. In situ studies reveal intermediates like [B₁₂H₁₂]²⁻ and [BH₄]⁻, highlighting its role in reversible hydrogen systems.
  • Catalysis : Rhodium-supported K₂B₁₀H₁₀ facilitates hydrogen generation at rates exceeding 0.017 mmol/sec under mild conditions (80°C, pH 6). This catalytic activity stems from the anion’s ability to stabilize metal nanoparticles.
  • Materials Synthesis : The compound serves as a precursor for boron-rich materials, including superconducting ceramics and neutron-shielding composites. Its crystalline structure, resolved via X-ray diffraction, exhibits hexagonal close packing of anions with potassium ions occupying interstitial sites.

Properties

CAS No.

12447-89-1

Molecular Formula

C15H26O2

Synonyms

Decahydrodecaborate,potassiumsalt

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares potassium decahydrodecaborate with its sodium and ammonium analogs:

Property Potassium Decahydrodecaborate Sodium Decahydrodecaborate Ammonium Decahydrodecaborate
Formula K₂[B₁₀H₁₀] Na₂[B₁₀H₁₀] (NH₄)₂[B₁₀H₁₀]
CAS No. 12447-89-1 12294-20-1 12008-61-6
Molecular Weight (g/mol) ~196.38* 164.17 154.27
Purity >98% (inferred) >98% >98%
Cation Ionic Radius (Å) 1.38 (K⁺) 1.02 (Na⁺) 1.48 (NH₄⁺)

*Calculated based on atomic weights of K (39.10), B (10.81), and H (1.01).

Key Observations :

  • The ionic radius of the cation significantly influences lattice stability. Potassium’s larger cation (1.38 Å) compared to sodium (1.02 Å) may enhance ionic conductivity in solid electrolytes due to reduced lattice strain .
  • Ammonium derivatives, such as tetraethylammonium decahydrodecaborate ([Et₄N]₂[B₁₀H₁₀]), exhibit higher reactivity under mechanical stress (e.g., shock-induced decomposition), making them suitable for energetic materials but less stable than alkali metal salts .

Stability and Reactivity

  • Thermal Stability : Alkali metal salts (K⁺, Na⁺) demonstrate superior thermal stability (>300°C) compared to ammonium analogs, which decompose at lower temperatures (~200°C) due to weaker cation-anion interactions .
  • Chemical Reactivity : Ammonium decahydrodecaborate reacts exothermically under shock loading, releasing gaseous byproducts (e.g., NH₃, H₂), whereas potassium and sodium salts remain inert under similar conditions .
  • Hydrolytic Stability : Sodium and potassium salts are resistant to hydrolysis in neutral aqueous solutions, but ammonium salts degrade in acidic environments due to NH₄⁺ protonation .

Research and Industrial Relevance

  • Commercial Availability: Sodium and ammonium salts are more widely available (e.g., Katchem spol. s r. o.

Q & A

Basic: What are the established methods for synthesizing high-purity potassium decahydrodecaborate?

Methodological Answer:
Synthesis typically involves ion-exchange reactions using disodium decahydrodecaborate (Na₂B₁₀H₁₀, CAS 12294-20-1) as a precursor. The sodium ions are replaced with potassium ions under controlled pH conditions (e.g., using KCl or KOH in aqueous solution). Post-synthesis purification may involve recrystallization from polar solvents or vacuum sublimation to remove unreacted salts. Analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) ensure minimal metal impurities (<0.001% heavy metals), adhering to ACS reagent-grade standards .

Advanced: How can thermal decomposition kinetics of potassium decahydrodecaborate be systematically studied?

Methodological Answer:
Simultaneous thermal analysis (STA) combining differential scanning calorimetry (DSC) and thermogravimetry (TG) is used to measure decomposition temperatures and enthalpy changes. Coupling with Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) identifies gaseous products (e.g., H₂, B₂O₃). For kinetic modeling, the Flynn-Wall-Ozawa or Kissinger methods calculate activation energies (e.g., 150–200 kJ/mol for boron hydrides). Data interpretation should account for sample morphology and heating rates (e.g., 5–20°C/min) to avoid experimental artifacts .

Basic: Which analytical techniques are critical for confirming the structural integrity of potassium decahydrodecaborate?

Methodological Answer:

  • X-ray diffraction (XRD): Resolves crystal structure and lattice parameters.
  • ¹¹B nuclear magnetic resonance (NMR): Confirms the closed closo-B₁₀H₁₀²⁻ structure via chemical shifts (typically 10–20 ppm for boron clusters).
  • Infrared spectroscopy (IR): Identifies B-H stretching vibrations (2500–2600 cm⁻¹).
    Cross-referencing with computational models (e.g., density functional theory, DFT) validates spectral assignments .

Advanced: How should shock sensitivity experiments be designed to assess potassium decahydrodecaborate’s stability?

Methodological Answer:
A shock tube apparatus generates controlled pressure waves (e.g., 1–10 GPa) to simulate detonation conditions. High-speed diagnostics include:

  • Time-resolved spectroscopy: Tracks intermediate species (e.g., BH₃ radicals).
  • Pressure sensors: Measure detonation velocity and critical initiation thresholds.
    Post-shock analysis via scanning electron microscopy (SEM) evaluates morphological changes. Comparative studies with ammonium analogs (e.g., tetraethylammonium decahydrodecaborate) highlight cation effects on stability .

Basic: What quality control protocols ensure reagent-grade purity for experimental use?

Methodological Answer:

  • Purity verification: ICP-MS for trace metals (<0.002% Pb).
  • Moisture control: Karl Fischer titration to maintain <0.1% H₂O.
  • Crystallinity checks: Powder XRD to confirm phase homogeneity.
    Storage in anhydrous, oxygen-free environments (e.g., argon-glovebox) prevents hydrolysis or oxidation .

Advanced: How can discrepancies in thermodynamic data (e.g., heat of formation) be resolved?

Methodological Answer:
Discrepancies often arise from differing experimental conditions (e.g., solution vs. solid-state measurements). A dual approach is recommended:

Calorimetry: Bomb calorimetry measures ΔHf in aqueous solutions, correcting for solvation effects.

Computational modeling: DFT calculations (e.g., B3LYP/6-311+G**) predict gas-phase values.
For example, experimental values for B₁₀H₁₀²⁻ range from −1200 to −1400 kJ/mol, while computational models align closely with −1300 kJ/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.